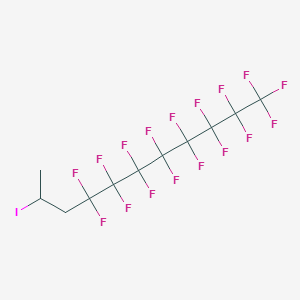

![molecular formula C24H26BB B3327778 (4-Bromophenyl)[bis(2,4,6-trimethylphenyl)]borane CAS No. 38186-40-2](/img/structure/B3327778.png)

(4-Bromophenyl)[bis(2,4,6-trimethylphenyl)]borane

Overview

Description

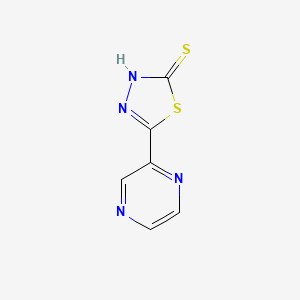

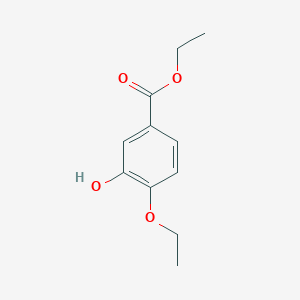

“(4-Bromophenyl)[bis(2,4,6-trimethylphenyl)]borane” is a chemical compound with the molecular formula C24H26BBr . It is also known by other names such as p-bromophenyldimesitylborane and (4-bromophenyl)dimesitylborane .

Molecular Structure Analysis

The molecular structure of this compound consists of a boron atom bonded to a bromophenyl group and two 2,4,6-trimethylphenyl groups . The molecular weight is 405.18 .Physical And Chemical Properties Analysis

The melting point of this compound is 189-190 °C and the predicted boiling point is 467.7±45.0 °C . The predicted density is 1.19±0.1 g/cm3 .Scientific Research Applications

Anion Binding Selectivity and Recognition Mechanism

(Bhat & Jha, 2017) explored the anion binding selectivity of isomeric boranes, including derivatives of (4-Bromophenyl)[bis(2,4,6-trimethylphenyl)]borane. This study utilized density functional theory (DFT) to understand how these boranes interact with different anions, revealing the boron atoms as active centers for nucleophilic addition.

Novel Borane Photolysis Products

Research by (Ito et al., 1999) presented the formation of unique borane products through the photolysis of bis(methylseleno)borane. This work contributes to the understanding of the photoreactivity of boranes and their potential applications in materials science.

Nickel(II) Hydride Complexes with Boranes

The study by (Zurakowski et al., 2020) demonstrated the preparation of nickel(II) hydride complexes with pendant boranes. This research underscores the potential of boranes in modifying the reactivity of metal complexes, which could have implications in catalysis.

Boron-Containing π-Conjugated Polymers

Research into main-chain boron-containing π-conjugated polymers was conducted by (Alahmadi et al., 2022). This study explored the synthesis and properties of these polymers, which are of interest for electronic, sensing, and imaging applications.

Role in Organic Synthesis

A paper by (Hyuga et al., 1986) presented the use of boranes in the direct and selective synthesis of organic compounds. This research illustrates the utility of boranes in synthetic chemistry, particularly in the formation of specific organic structures.

Bis(alkynyl)borane in Coordination Chemistry

(Wang et al., 2019) explored the formation of η5-coordinated bis(alkynyl)borane zirconocene complexes. This research contributes to our understanding of boron-containing π ligands in coordination chemistry.

Mechanism of Action

Target of Action

The primary target of (4-Bromophenyl)dimesitylborane is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(4-Bromophenyl)dimesitylborane interacts with its target through a process known as transmetalation . In this process, the organoboron reagent, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by (4-Bromophenyl)dimesitylborane is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared

Result of Action

The result of the action of (4-Bromophenyl)dimesitylborane is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds .

Action Environment

The action of (4-Bromophenyl)dimesitylborane is influenced by environmental factors. The compound is generally environmentally benign . It is stored in an inert atmosphere at room temperature . These conditions help maintain the stability of the compound and ensure its efficacy in the Suzuki–Miyaura cross-coupling reaction .

properties

IUPAC Name |

(4-bromophenyl)-bis(2,4,6-trimethylphenyl)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26BBr/c1-15-11-17(3)23(18(4)12-15)25(21-7-9-22(26)10-8-21)24-19(5)13-16(2)14-20(24)6/h7-14H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOUJFLTFKEQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)Br)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BBr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

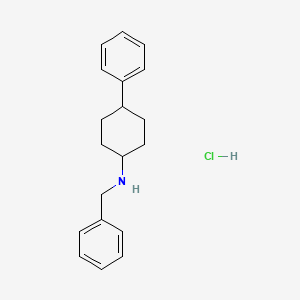

![rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride](/img/structure/B3327726.png)

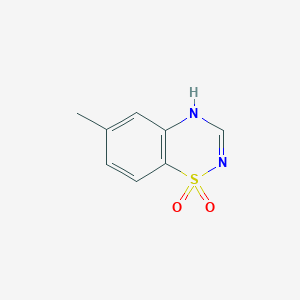

![Ethyl 2-amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate](/img/structure/B3327729.png)

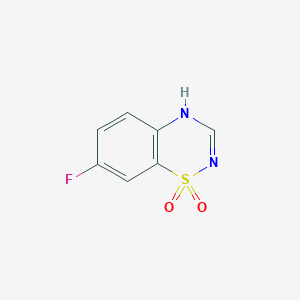

![Thieno[2,3-b]pyridin-5-ylmethanol](/img/structure/B3327747.png)

![[(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B3327791.png)